molecular formula C28H40ClN3O4S B14740460 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;4-hydroxy-2-methyl-5-propan-2-ylbenzenesulfonic acid CAS No. 6343-96-0

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;4-hydroxy-2-methyl-5-propan-2-ylbenzenesulfonic acid

Cat. No.: B14740460
CAS No.: 6343-96-0
M. Wt: 550.2 g/mol
InChI Key: HCJBGYXXSXBHCP-UHFFFAOYSA-N
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Description

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;4-hydroxy-2-methyl-5-propan-2-ylbenzenesulfonic acid is a compound that combines two distinct chemical entities. The first part, 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine, is commonly known as chloroquine, a well-known antimalarial drug. The second part, 4-hydroxy-2-methyl-5-propan-2-ylbenzenesulfonic acid, is a derivative of sulfonic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the reaction. The intermediates formed are then treated with substituted aromatic or heteroaromatic aldehydes to produce the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then subjected to various purification techniques, including crystallization and chromatography, to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce quinoline derivatives, while reduction may yield amine derivatives .

Mechanism of Action

The mechanism of action of 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine involves several pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine is unique due to its dual functionality, combining the properties of chloroquine and sulfonic acid derivatives.

Properties

CAS No.

6343-96-0

Molecular Formula

C28H40ClN3O4S

Molecular Weight

550.2 g/mol

IUPAC Name

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;4-hydroxy-2-methyl-5-propan-2-ylbenzenesulfonic acid

InChI

InChI=1S/C18H26ClN3.C10H14O4S/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-6(2)8-5-10(15(12,13)14)7(3)4-9(8)11/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);4-6,11H,1-3H3,(H,12,13,14)

InChI Key

HCJBGYXXSXBHCP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.CC1=CC(=C(C=C1S(=O)(=O)O)C(C)C)O

Origin of Product

United States

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